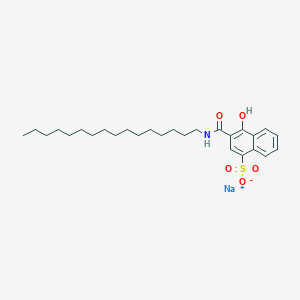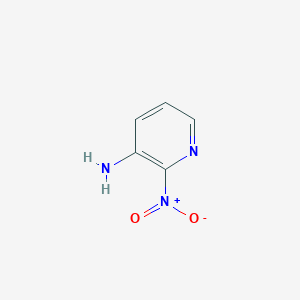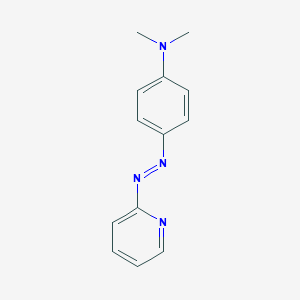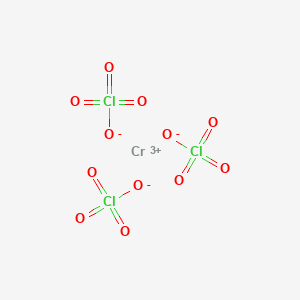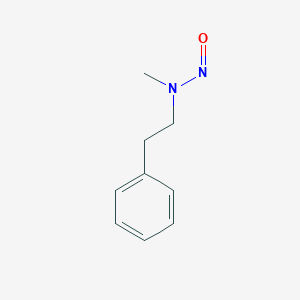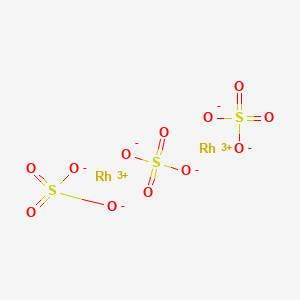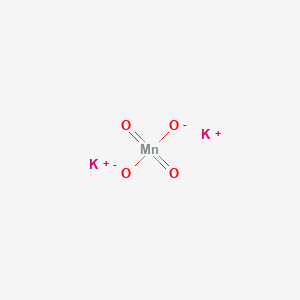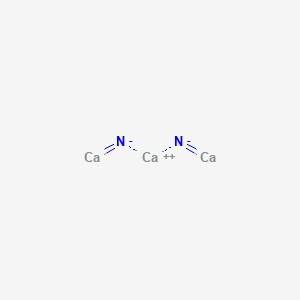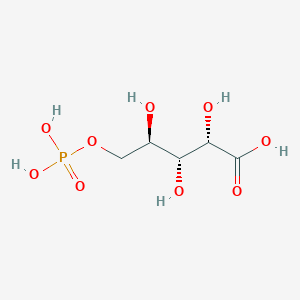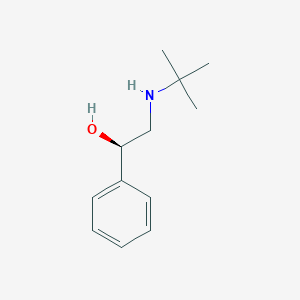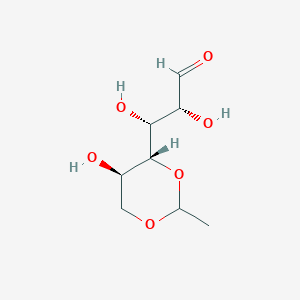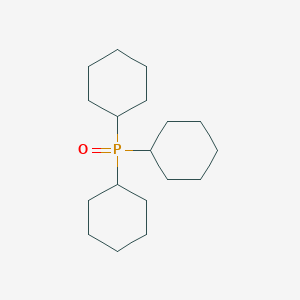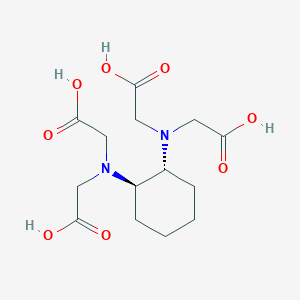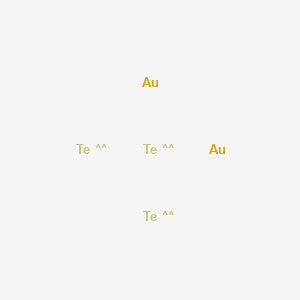
Gold telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gold telluride, also known as calaverite, is a gold-bearing mineral that contains tellurium . It is a major part of the gold endowment at a number of important deposits across the globe . Gold tellurides are silvery to pyrite-yellow minerals, unlike gold which is a deeper yellow and rarely crystalline . Gold tellurides are known as non-stoichiometric compounds and show metallic conductivity .
Synthesis Analysis
Gold tellurides can be synthesized using Laser Ablation Synthesis (LAS) with Laser Desorption Ionisation (LDI) time-of-flight mass spectrometry (TOF MS) . Several new Au m Te n ( m =\u20091–11; n =\u20091–4) clusters were identified during the synthesis process .
Molecular Structure Analysis
Two stable 2D forms of gold (I) telluride (Au2Te) with square symmetry, noted as s (I)- and s (II)- Au2Te have been identified . s (II)- Au2Te is the global minimum structure and is a room-temperature topological insulator. s (I)- Au2Te is a direct-gap semiconductor with high carrier mobilities and unusual in-plane negative Poisson’s ratio .
Chemical Reactions Analysis
Gold tellurides undergo various chemical reactions. For instance, an acid wash, also known as acidification, was carried out, followed by oxidation with nitric acid as a pretreatment . The removal of carbonates in the acidification, a tellurium extraction close to 90% during the pretreatment, and a 30% improvement in the gold recovery compared to the conventional process were achieved .
Physical And Chemical Properties Analysis
Gold tellurides demonstrate unique physical and chemical properties. They are known to undergo a structural phase transition under high pressure, inducing superconductivity . Platinum and palladium doping of gold telluride also leads to dimer-breaking-induced superconductivity .
Aplicaciones Científicas De Investigación
Ore Petrography and Chemistry : The study of tellurides in the Dongping gold deposit revealed a positive correlation between the presence of tellurides and gold enrichment. The mineral paragenesis and chemical variations suggest specific formation conditions for tellurides and native gold in mesothermal lode gold deposits (Gao et al., 2015).
Role in Assessing Ore Formation : Tellurides are increasingly used to help assess conditions of ore formation due to their association with gold, silver, and other elements. Their presence in various ore deposits assists in understanding the genetic interpretations of these deposits (Ciobanu et al., 2006).
Understanding Gold-(Silver)-Telluride-(Selenide) Mineral Deposits : Gold-(silver)-telluride (selenide) ores are found in epithermal orogenic and intrusion-related deposits. Studies suggest that formation of selenides and tellurides requires specific environmental conditions, providing insights into petrogenetic processes (Cook et al., 2009).
Electrochemical Oxidation : Research on the electrochemical oxidation of gold telluride in perchloric acid solutions provides insights into processing these ores. Understanding the reaction products and conditions can aid in developing more efficient extraction methods (Jayasekera et al., 1996).
Mineral Transformations : Studies on the transformations of gold–(silver) tellurides in the presence of fluids have implications for industrial treatment of gold-bearing telluride minerals. This research provides valuable information on reaction mechanisms and kinetics under hydrothermal conditions (Zhao & Pring, 2019).
Processing Technologies for Gold-Telluride Ores : Different treatment methods such as flotation, leaching, and oxidation are reviewed for gold telluride ores, highlighting the advantages and environmental considerations of each method (Zhang et al., 2010).
Mecanismo De Acción
Safety and Hazards
While gold is ubiquitous in the human environment and most people are in contact with it through wearing jewelry, dental devices, implants or therapies for rheumatoid arthritis, the treatment of so-called refractory gold ores using cyanidation is problematic and new solutions are needed due to the constant depletion of easy-to-treat gold ores .
Direcciones Futuras
The future of the extractive metallurgy of gold will focus on the processing of refractory gold ores, raising the need to develop processes capable of more efficiently recovering gold associated with these complex ores . In the superconductivity domain, it is reported that gold telluride undergoes a structural phase transition under high pressure, inducing superconductivity .
Propiedades
InChI |
InChI=1S/2Au.3Te |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAOBEKGMNGXJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Te].[Te].[Te].[Au].[Au] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Au2Te3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70648872 |
Source


|
| Record name | Gold--tellurium (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold telluride | |
CAS RN |
12006-67-6, 37043-71-3 |
Source


|
| Record name | Gold--tellurium (2/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70648872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gold telluride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

